Dysprosium oxide
Description
Dysprosium oxide (Dy₂O₃) is a rare earth oxide characterized by its cubic crystal structure below 1870°C and monoclinic/hexagonal phases at higher temperatures . Discovered in 1886 by Paul Émile Lecoq de Boisbaudran, dysprosium derives its name from the Greek dysprositos ("hard to get") due to its historical scarcity . It is a white, hygroscopic powder with high thermal stability and insolubility in water .
Dy₂O₃ exhibits exceptional paramagnetism, making it critical for magneto-optical devices, neutron absorption in nuclear reactors, and high-performance magnets . Recent advancements highlight its role in nanotechnology (e.g., biosensors, thin films) and energy applications (e.g., water-splitting catalysts) . Its dielectric properties also enhance barium titanate ceramics, enabling high-voltage capacitors .
Properties
IUPAC Name |
dysprosium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAXHSNIQTPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Dy+3].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2O3 | |
| Record name | dysprosium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dysprosium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Dysprosium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dysprosium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276467 | |
| Record name | Dysprosium oxide (Dy2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Slightly hygroscopic white powder; [Hawley] | |
| Record name | Dysprosium oxide (Dy2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1308-87-8, 37247-99-7 | |
| Record name | Dysprosium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium oxide (Dy2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium oxide (Dy2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didysprosium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DYSPROSIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y423N8C3EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid Digestion and Filtration
Mixed rare-earth oxides (REO) are dissolved in hydrochloric acid (27–30% concentration) at 60–80°C for 10–12 hours, followed by filtration to remove insoluble residues. The optimal REO:HCl:H₂O ratio is 1:3:1.5 by weight.
Solvent Extraction
The filtrate undergoes dual-stage extraction:
-
Primary Extraction : P507 (di-2-ethylhexyl phosphoric acid) diluted in kerosene (1:1 v/v) separates dysprosium from light rare earths at pH 4. The organic-to-aqueous phase ratio is maintained at 7:1.
-
Secondary Purification : A 1:10 v/v ratio of dysprosium-rich solution to P507/kerosene mixture enhances purity to 99.9%, with 15% HCl used for stripping.
Oxalic Acid Precipitation
Adding 18% oxalic acid solution (1:1.5 w/w) to the purified DyCl₃ solution at 70°C yields dysprosium oxalate (Dy₂(C₂O₄)₃). Stirring at 150 rpm for 2 hours ensures complete precipitation.
Calcination
Dysprosium oxalate is calcined at 800–1000°C for 12–15 hours, producing Dy₂O₃ with 99.99% purity. Higher temperatures (>900°C) favor monoclinic phase formation, critical for magnetostrictive applications.
Table 1: Key Parameters in Hydrometallurgical Dy₂O₃ Production
| Parameter | Optimal Range | Effect on Purity |
|---|---|---|
| Extraction pH | 3.5–4.0 | Minimizes co-extraction |
| P507:Kerosene Ratio | 1:1 | Enhances Dy selectivity |
| Calcination Temperature | 800–1000°C | Controls crystal phase |
| Oxalic Acid Concentration | 15–20% | Maximizes precipitation |
Thermal Decomposition of Dysprosium Salts
Thermolysis remains a straightforward method for Dy₂O₃ synthesis, particularly for research-scale production. Dysprosium nitrate hexahydrate (Dy(NO₃)₃·6H₂O) and dysprosium oxalate (Dy₂(C₂O₄)₃) are common precursors:
-
Nitrate Decomposition :
This exothermic process yields 92–95% pure Dy₂O₃ but requires careful temperature control to prevent particle agglomeration. -
Oxalate Calcination :
Slow heating rates (2–5°C/min) below 500°C mitigate CO/CO₂-induced porosity, resulting in 97% purity with 50–100 nm particles.
Emerging Techniques and Hybrid Approaches
Recent innovations focus on nanostructured Dy₂O₃ for optoelectronic applications:
-
Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, producing 20–30 nm particles at 300°C.
-
Electrodeposition : Aqueous dysprosium sulfate solutions (0.2 M) yield thin films (200–500 nm thickness) at 1.2 V vs. Ag/AgCl, though purity remains limited to 89–93%.
Comparative Analysis of Preparation Methods
Table 2: Method-Specific Advantages and Limitations
| Method | Purity (%) | Particle Size | Energy Use (kWh/kg) | Scalability |
|---|---|---|---|---|
| Hydrothermal | 98.5 | 10–50 nm | 120 | Moderate |
| Hydrometallurgical | 99.99 | 1–5 μm | 85 | High |
| Nitrate Decomposition | 95 | 100–500 nm | 70 | Low |
| Oxalate Calcination | 97 | 50–100 nm | 65 | Medium |
Chemical Reactions Analysis
Formation and Stability
Dysprosium oxide forms when dysprosium metal reacts with oxygen:
This reaction occurs rapidly during combustion in air . Dy₂O₃ is more magnetic than iron oxide (Fe₃O₄) and retains stability up to 1870°C, above which it transitions from cubic to monoclinic/hexagonal structures .
Hydrolysis
Dy₂O₃ reacts with water to form dysprosium hydroxide, though this process is slow in cold water and accelerates under heat:
The hydroxide decomposes further at elevated temperatures to DyO(OH) and ultimately back to Dy₂O₃ .
Acid Dissolution
Dy₂O₃ dissolves readily in dilute sulfuric acid, producing paramagnetic dysprosium(III) sulfate and hydrogen gas:
The resulting yellow solution contains the nona-aqua complex .
Halogenation Reactions
Dy₂O₃ reacts with halogens at high temperatures (>200°C) to form dysprosium(III) halides:
| Halogen | Reaction | Product | Color |
|---|---|---|---|
| Fluorine | DyF₃ | Green | |
| Chlorine | DyCl₃ | White | |
| Bromine | DyBr₃ | White | |
| Iodine | DyI₃ | Green |
Atmospheric Interactions
Dy₂O₃ is slightly hygroscopic, absorbing atmospheric H₂O and CO₂ to form hydrated carbonates:
This amorphous carbonate precursor consists of hydrated nanoparticles (10–20 nm) stable under dry conditions .
Comparative Reaction Thermodynamics
| Reaction | Enthalpy (eV) | Key Observation |
|---|---|---|
| +0.33 ± 0.02 | Endothermic chemi-ionization | |
| Endothermic | Dominated by kinetic barriers |
Scientific Research Applications
Electronic Applications
Magneto-Optical Recording:
Dysprosium oxide is utilized in magneto-optical (MO) recording materials, which are essential for data storage technologies. Its paramagnetic properties enhance the efficiency of writing and reading data using lasers, making it a critical component in optical disks and other storage media .
Neutron Absorbers:
In nuclear applications, this compound serves as a neutron absorber in control rods for nuclear reactors. Its ability to capture neutrons effectively helps regulate nuclear fission processes, contributing to reactor safety .
Optical Devices:
this compound is employed as a dopant in various optical devices, enhancing their performance. Its unique optical properties allow it to be used in lasers and phosphors, particularly in solid-state lighting and display technologies .
Catalytic Applications
Catalysts and Supports:
this compound plays a significant role in catalytic systems, often used as a catalyst or support for metal-containing catalysts. Its addition can improve catalytic activity and stability in reactions such as oxidation and hydrogenation processes .
Ceramic Reinforcement:
In high-temperature applications, this compound is added to ceramic materials to enhance their mechanical properties. This reinforcement is crucial for applications in aerospace and automotive industries where materials must withstand extreme conditions .
Biomedical Applications
Nanoparticles in Cancer Research:
Recent studies have explored the use of this compound nanoparticles in biomedical applications, particularly in cancer treatment. Their fluorescent properties make them suitable for imaging and drug delivery systems, offering potential advancements in targeted therapies .
Toxicity Studies:
Research has also focused on the toxicity of dysprosium ions (Dy), indicating that while they can be beneficial in certain concentrations, excessive exposure may pose risks to biological systems. Understanding these effects is crucial for developing safe biomedical applications .
Environmental Applications
Water Purification:
this compound has been studied for its ability to adsorb heavy metals from wastewater. Activated carbons modified with dysprosium can effectively remove dysprosium ions from aqueous solutions, aiding in environmental remediation efforts .
Fecal Marker Studies:
In nutritional studies, dysprosium has been investigated as a nonabsorbable marker for tracking mineral absorption in humans. This application can help researchers better understand nutrient dynamics within the gastrointestinal tract .
Research Case Studies
Mechanism of Action
Dysprosium oxide can be compared with other rare earth oxides such as:
- Terbium Oxide (Tb₂O₃)
- Holmium Oxide (Ho₂O₃)
- Erbium Oxide (Er₂O₃)
Uniqueness: this compound is unique due to its high thermal neutron absorption cross-section, making it useful in controlling nuclear reactions . Additionally, its resistance to magnetization and specialized uses in various high-tech applications set it apart from other similar compounds .
Comparison with Similar Compounds
Key Differences :
- Thermal Behavior : Dy₂O₃-CeO₂ composites exhibit decreasing thermal diffusivity with temperature, unlike pure Dy₂O₃ or CeO₂ .
- Chemical Stability : Dy₂O₃ resists carbonate formation under CO₂ exposure, whereas CaO forms CaCO₃ during carbonation .
This compound vs. Holmium Oxide (Ho₂O₃)
| Property | Dy₂O₃ | Ho₂O₃ |
|---|---|---|
| Paramagnetism | Extremely high | Extremely high |
| Oxidation State | +3 | +3 |
| Applications | Magneto-optical recording | MRI contrast agents |
Key Similarities :
- Both exhibit unparalleled paramagnetism due to unpaired 4f electrons .
- Used in high-performance magnetic alloys and imaging technologies .
This compound vs. Other Rare Earth Oxides (Eu₂O₃, Sm₂O₃, Gd₂O₃)
Key Insights :
- Dy₂O₃ outperforms Eu₂O₃, Sm₂O₃, and Gd₂O₃ in sintering stability, retaining small grain sizes and resisting phase transformations .
- Dy₂O₃ and Sm₂O₃ are preferred for nuclear control rods due to superior neutron absorption .
This compound vs. Calcium Oxide (CaO)
| Property | Dy₂O₃ | CaO |
|---|---|---|
| Reactivity with CO₂ | No carbonate formation | Forms CaCO₃ |
| Thermal Stability | Stable up to 1870°C | Decomposes at 580°C |
| Applications | Magnets, neutron absorbers | CO₂ sorption, cement |
Biological Activity
Dysprosium oxide (DyO) is a rare earth oxide that has garnered interest in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Toxicological Profile
Toxicity Assessment
this compound is generally considered to have low toxicity, especially in its insoluble form. Studies indicate that soluble dysprosium salts, such as dysprosium chloride, exhibit mild toxicity when ingested, while insoluble forms like DyO are largely non-toxic . Acute toxicity studies in animals suggest that rats can tolerate doses of up to 1,000 mg/kg without severe adverse effects .
Case Study: Effects on Escherichia coli
A significant study examined the effects of this compound nanoparticles on Escherichia coli. The research found that exposure to uncoated DyO at concentrations as low as 2.0 mg/L resulted in a substantial decrease in metabolic activity, with remaining respiration percentages dropping to 43% after just two hours of exposure . This indicates that while DyO is not acutely toxic, it can affect microbial metabolic processes.
Therapeutic Applications
Antiamoebic Activity
Recent research has highlighted the potential of dysprosium-based nanoparticles as antiamoebic agents. A study focused on the use of Dy-based nanoparticles loaded onto contact lenses to combat Acanthamoeba infections, which can lead to severe keratitis. The nanoparticles demonstrated effective antiamoebic activity with IC values ranging from 4.5 to 22.5 µg/mL, indicating their potential as therapeutic agents against eye infections .
Cellular Interactions
The interaction of this compound with biological systems appears to involve several mechanisms. For instance, the study on E. coli suggested that dysprosium ions (Dy) are primarily responsible for the observed toxicity, affecting both metabolic processes and cell membrane integrity . Additionally, the antiamoebic activity was linked to necrosis rather than apoptosis, suggesting a direct cytotoxic effect on the pathogen .
Autophagy Induction
Research has also indicated that rare earth oxides, including dysprosium compounds, can induce autophagy in certain cell types. This effect was found to be size-dependent and related to the physical properties of the nanoparticles used . Understanding these mechanisms could pave the way for developing new therapeutic strategies utilizing this compound.
Summary of Research Findings
Q & A
Basic: What are the standard methods for synthesizing high-purity Dy₂O₃ nanoparticles, and how do process parameters influence particle size and morphology?
Methodological Answer:
Dy₂O₃ nanoparticles are synthesized via:
- Solid-state reaction : Mixing stoichiometric amounts of Dy₂O₃ precursors (e.g., Dy(NO₃)₃) with flux agents (e.g., H₃BO₃) and calcining at 1,200–1,400°C . Particle size is controlled by calcination duration and precursor grinding fineness.
- Hydrothermal synthesis : Using aqueous solutions of dysprosium salts under high pressure (e.g., 150–200°C) to achieve uniform crystallinity. Adjusting pH and reaction time modulates particle size .
- Sol-gel method : Hydrolysis of dysprosium alkoxides followed by gelation and calcination. Precursor concentration and annealing temperature (500–800°C) dictate porosity and surface area .
Key characterization: XRD for phase purity, TEM for size distribution (aim for <100 nm), and BET for surface area.
Basic: What characterization techniques are critical for analyzing Dy₂O₃-based composites, and how should data be cross-validated?
Methodological Answer:
- Structural analysis : XRD to confirm cubic crystal structure (ICDD 00-022-0612) and detect impurities (e.g., DyO₂ phases) .
- Morphological profiling : SEM/TEM to assess filler dispersion in polymer matrices (e.g., UHMWPE composites) and interface bonding .
- Thermal stability : TGA/DSC to measure decomposition onset temperatures (e.g., >300°C for Dy₂O₃-UHMWPE composites) and oxidation resistance .
- Elemental quantification : ICP-OES or atomic emission spectrometry to verify Dy₂O₃ content (e.g., >99% purity) .
Cross-validation: Combine XRD with Raman spectroscopy to resolve phase ambiguities; correlate SEM images with EDS mapping for elemental distribution .
Advanced: How can Dy₂O₃ doping modify the electronic properties of host materials (e.g., CdO for plasmonics), and what experimental protocols ensure reproducibility?
Methodological Answer:
- Doping methodology : Introduce Dy³⁺ ions into CdO via magnetron sputtering or pulsed laser deposition. Maintain Dy concentrations <5 at.% to avoid lattice distortion .
- Property modulation : Measure electron mobility via Hall effect analysis. Dy doping in CdO increases carrier density (up to 10²¹ cm⁻³) while maintaining high mobility (>100 cm²/V·s), critical for mid-IR plasmonics .
- Stability testing : Expose doped films to cyclic thermal (25–500°C) and environmental (humid/oxidizing) stresses. Use spectroscopic ellipsometry to track optical property degradation .
Advanced: How should researchers resolve contradictions in thermal stabilization data when Dy₂O₃ is used with other oxides (e.g., WO₃) in composites?
Methodological Answer:
- Controlled experiments : Prepare Dy₂O₃-WO₃-UHMWPE composites with incremental filler ratios (e.g., 10–40 wt.%). Use TGA to isolate oxidation onset temperatures and DSC to study phase transitions .
- Mechanistic analysis : Perform XPS to examine interfacial oxidation states. WO₃ may catalyze free radical formation, counteracting Dy₂O₃’s stabilization effects .
- Statistical modeling : Apply ANOVA to differentiate filler interaction effects (p < 0.05). Replicate experiments across multiple synthesis batches to confirm trends .
Advanced: What strategies optimize Dy₂O₃’s luminescence efficiency when co-doped with Eu³⁺ or Sm³⁺ in phosphors?
Methodological Answer:
- Co-doping synthesis : Use solid-state reactions with Dy₂O₃:Eu₂O₃:Sm₂O₃ precursors (1–10 mol% dopants). Incorporate flux agents (e.g., H₃BO₃) to enhance crystallinity .
- Efficiency optimization : Tune calcination temperature (1,300–1,500°C) to reduce lattice defects. Measure photoluminescence (PL) intensity at 575 nm (Dy³⁺) and 612 nm (Eu³⁺) .
- Quenching analysis : Plot PL intensity vs. dopant concentration to identify optimal ratios (e.g., 5% Dy³⁺ + 2% Eu³⁺ in SrAl₄O₇ matrices) .
Basic: What safety protocols are essential for handling Dy₂O₃ in laboratory settings?
Methodological Answer:
- PPE requirements : Wear NIOSH-approved N95 respirators, nitrile gloves, and safety goggles to prevent inhalation/contact .
- Ventilation : Use fume hoods during powder processing. Store Dy₂O₃ in airtight containers with desiccants to avoid moisture-induced clumping .
- Emergency procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
